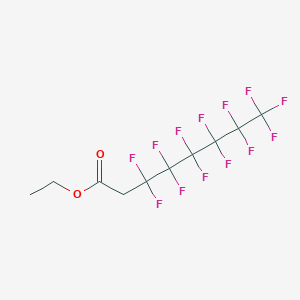

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester

Description

Chemical Structure and Properties: This compound is a fluorinated ethyl ester derived from octanoic acid, with 13 fluorine atoms substituted on carbons 3–8 (tridecafluoro group). The esterification with ethanol results in the molecular formula C₁₀H₅F₁₃O₂. Fluorination significantly alters its physical properties, including increased hydrophobicity, thermal stability, and resistance to chemical degradation compared to non-fluorinated analogs .

Applications: While non-fluorinated ethyl octanoate is widely used in food and fragrance industries (e.g., contributing apple or brandy notes in beverages ), the fluorinated derivative is primarily employed in industrial applications such as surfactants, coatings, and fire-retardant formulations due to its low surface tension and chemical inertness .

Properties

CAS No. |

153296-01-6 |

|---|---|

Molecular Formula |

C10H7F13O2 |

Molecular Weight |

406.14 g/mol |

IUPAC Name |

ethyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate |

InChI |

InChI=1S/C10H7F13O2/c1-2-25-4(24)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3 |

InChI Key |

KJFUHDMIAMFMPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester typically involves the esterification of octanoic acid derivatives with ethanol. One common method is the Fischer–Speier esterification, where octanoic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The removal of water during the reaction helps shift the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of perfluorinated carboxylic acids.

Reduction: Formation of perfluorinated alcohols.

Substitution: Formation of various substituted fluorinated compounds.

Scientific Research Applications

Based on the search results, here's what is known about the compound "Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester":

Basic Information

- Molecular Formula:

- Compound Name: ethyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate

- SMILES: CCOC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

- InChI: InChI=1S/C10H7F13O2/c1-2-25-4(24)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3

- InChIKey: KJFUHDMIAMFMPU-UHFFFAOYSA-N

- CAS Registry Number: While not explicitly listed for this specific compound in the provided search results, a closely related compound, "Octanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-, ethyl ester" (also known as Ethyl perfluorooctanoate), has a CAS number of 3108-24-5 .

EPA Tracking and Regulation

- "Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester" is tracked or regulated by the EPA .

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 407.03111 | 180.7 |

| $$M+Na]+ | 429.01305 | 180.6 |

| $$M+NH4]+ | 424.05765 | 179.7 |

| $$M+K]+ | 444.98699 | 179.4 |

| $$M-H]- | 405.01655 | 176.1 |

| $$M+Na-2H]- | 426.99850 | 178.8 |

| $$M]+ | 406.02328 | 179.2 |

| $$M]- | 406.02438 | 179.2 |

Related Compounds and Applications

While the search results do not detail the specific applications of "Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester", they do provide information on related compounds and their uses, which may offer insights into potential applications:

- Ethyl perfluorooctanoate (a related perfluorinated compound):

- PFOS (Perfluorooctane sulfonate) and PFOS-related substances:

- Amino acids:

Mechanism of Action

The mechanism of action of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| Octanoic acid, ethyl ester (Ethyl octanoate) | C₁₀H₂₀O₂ | Carboxylic acid ethyl ester | Non-fluorinated 8-carbon chain |

| Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester | C₁₀H₅F₁₃O₂ | Fluorinated ethyl ester | 13 fluorine atoms on carbons 3–8 |

| Octanoic acid, 6,8-dichloro-, ethyl ester | C₁₀H₁₈Cl₂O₂ | Dichlorinated ethyl ester | Chlorine at carbons 6 and 8 |

| Methyl octanoate | C₉H₁₈O₂ | Carboxylic acid methyl ester | Non-fluorinated, shorter ester chain |

Key Insights :

- Fluorination introduces strong C-F bonds, enhancing thermal stability and hydrophobicity compared to non-fluorinated esters like ethyl octanoate .

- Chlorinated analogs (e.g., 6,8-dichloro derivative) exhibit different reactivity due to weaker C-Cl bonds, making them more prone to hydrolysis .

Physical and Chemical Properties

Key Insights :

- The fluorinated ester’s high boiling point and hydrophobicity make it suitable for high-temperature industrial processes, unlike ethyl octanoate, which is volatile and used in low-heat applications like food flavoring .

- Chlorinated esters are less thermally stable and often serve as intermediates in organic synthesis .

Key Insights :

- Ethyl octanoate dominates food and fragrance industries due to its GRAS (Generally Recognized as Safe) status, whereas the fluorinated ester is restricted to non-consumable applications due to environmental persistence .

- Regulatory scrutiny on perfluorinated compounds (PFCs) limits the fluorinated ester’s use compared to non-fluorinated esters .

Biological Activity

Octanoic acid, specifically the compound known as 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester (also referred to as tridecafluorooctanoic acid ethyl ester), is a fluorinated fatty acid derivative. Its unique structure imparts distinct biological activities that have garnered attention in various fields of research including toxicology and pharmacology. This article delves into the biological activity of this compound based on recent studies and findings.

- Chemical Formula : C₈H₃F₁₃O₂

- Molecular Weight : 350.09 g/mol

- Structure : The compound features a long carbon chain with multiple fluorine substitutions that significantly alter its chemical behavior and interactions with biological systems.

Biological Activity Overview

The biological activity of tridecafluorooctanoic acid ethyl ester can be categorized into several key areas:

-

Toxicological Effects :

- Studies indicate that perfluoroalkyl substances (PFAS), including tridecafluorooctanoic acid derivatives, can accumulate in human tissues and exhibit various toxic effects. These include impacts on the liver, immune system, and reproductive health .

- Research has shown that exposure to similar PFAS compounds leads to adverse health outcomes at lower concentrations than previously understood .

-

Cell Membrane Interaction :

- The compound has been observed to influence membrane fluidity and integrity. It interacts with phospholipid bilayers in a manner that can alter phase transition temperatures and destabilize lipid interactions . This suggests potential applications in drug delivery systems where membrane permeability is crucial.

- Antioxidant Activity :

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Toxicity Level | Membrane Interaction | Antioxidant Activity |

|---|---|---|---|

| Tridecafluorooctanoic acid ethyl ester | Moderate | High | Moderate |

| Perfluorooctanoic acid (PFOA) | High | Moderate | Low |

| Octanoic acid (non-fluorinated) | Low | Low | High |

Case Study 1: Toxicological Assessment of PFAS

A comprehensive study evaluated the toxic effects of various PFAS compounds on human cell lines. Tridecafluorooctanoic acid ethyl ester was included in the assessment due to its structural similarities to PFOA and PFOS. The results indicated significant cytotoxicity at concentrations above 10 µg/mL, with notable effects on liver enzyme markers.

Case Study 2: Membrane Fluidity Analysis

In a laboratory setting, researchers investigated the impact of tridecafluorooctanoic acid ethyl ester on model lipid membranes composed of DMPC (dimyristoylphosphatidylcholine). The study showed a decrease in phase transition temperature from 25°C to 18°C upon the addition of the ester at a concentration of 1 mM. This indicates an increase in membrane fluidity which could have implications for drug formulation strategies .

Research Findings

Recent research highlights the need for further investigation into the long-term effects of exposure to fluorinated compounds like tridecafluorooctanoic acid ethyl ester. The following findings are noteworthy:

- Bioaccumulation Potential : Animal studies suggest that this compound can bioaccumulate in liver tissues over time .

- Endocrine Disruption : There is emerging evidence linking PFAS exposure to endocrine disruption which could affect metabolic processes and reproductive health .

- Environmental Impact : Given its persistence in the environment and potential for bioaccumulation, regulatory bodies are increasingly scrutinizing compounds like tridecafluorooctanoic acid ethyl ester for their ecological impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.